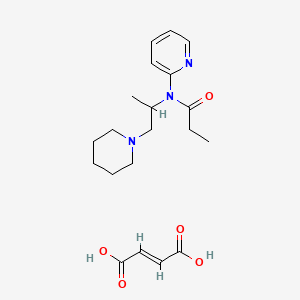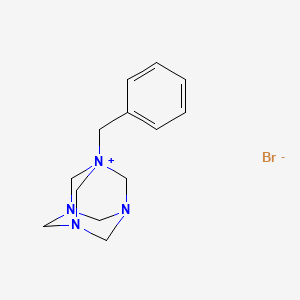
Propiram fumarate
Übersicht
Beschreibung
Propiram fumarate is a compound belonging to the ampromide family of drugs. It is a partial μ-opioid receptor agonist and weak μ antagonist analgesic. This compound was initially developed by Bayer in 1963 and has been used primarily for its analgesic properties .
Vorbereitungsmethoden
Die Synthese von Propiramfumarat umfasst mehrere Schritte. Die primäre Syntheseroute beinhaltet die Reaktion von N-(1-Methyl-2-Piperidin-1-ylethyl)-N-Pyridin-2-ylpropanamid mit Fumarsäure. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dichlormethan und Katalysatoren wie Triethylamin . Industrielle Produktionsmethoden können variieren, folgen jedoch im Allgemeinen ähnlichen Syntheserouten mit optimierten Bedingungen für die großtechnische Produktion .
Analyse Chemischer Reaktionen
Propiramfumarat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Propiramfumarat kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.
Substitution: Propiramfumarat kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
Propiramfumarat wurde ausgiebig auf seine analgetischen Eigenschaften untersucht. Es wurde in verschiedenen Anwendungen in der wissenschaftlichen Forschung eingesetzt, darunter:
Chemie: Untersuchung der chemischen Eigenschaften und Reaktionen der Verbindung.
Biologie: Untersuchung seiner Auswirkungen auf biologische Systeme, insbesondere seine Wechselwirkung mit Opioidrezeptoren.
Medizin: Erforschung seines Potenzials als Analgetikum zur Behandlung von mittelschweren bis starken Schmerzen, einschließlich postoperativer und krebsbedingter Schmerzen
Industrie: Potenzielle Anwendungen in der pharmazeutischen Industrie zur Entwicklung neuer Schmerzmittel.
5. Wirkmechanismus
Propiramfumarat übt seine Wirkung aus, indem es an μ-Opioidrezeptoren bindet, die die supraspinale und spinale Analgesie modulieren. Es aktiviert Pfade, die für die Veränderung der Schmerzempfindung verantwortlich sind, wobei Wechselwirkungen zwischen Opioid-, adrenergen und serotonergen Systemen beteiligt sind. Die Verbindung ist ein partieller Agonist am μ-Rezeptor und zeigt eine schwache Antagonistenaktivität .
Wirkmechanismus
Propiram fumarate exerts its effects by binding to μ-opioid receptors, which modulate supraspinal and spinal analgesia. It activates pathways responsible for altering pain perception, involving interactions between opioid, adrenergic, and serotonergic systems. The compound is a partial agonist at the μ receptor and exhibits weak antagonist activity .
Vergleich Mit ähnlichen Verbindungen
Propiramfumarat ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Bindungsaffinität und partiellen Agonisten-Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:
- Meptazinol
- Buprenorphin
- Butorphanol
- Phenazocin
- Nalbuphin
- Pentazocin
- Dezocin Diese Verbindungen gehören ebenfalls zur Klasse der partiellen μ-Opioid-Agonisten/Antagonisten, unterscheiden sich aber in ihrer Potenz, Wirkungsdauer und Nebenwirkungsprofilen .
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;N-(1-piperidin-1-ylpropan-2-yl)-N-pyridin-2-ylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O.C4H4O4/c1-3-16(20)19(15-9-5-6-10-17-15)14(2)13-18-11-7-4-8-12-18;5-3(6)1-2-4(7)8/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTLOZFMTGYQDX-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N(C1=CC=CC=N1)C(C)CN2CCCCC2.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15686-91-6 (Parent) | |
| Record name | Propiram fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013717049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13717-04-9 | |
| Record name | Propanamide, N-[1-methyl-2-(1-piperidinyl)ethyl]-N-2-pyridinyl-, (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13717-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propiram fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013717049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-methyl-2-piperidinoethyl)-N-(2-pyridyl)propionamide fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIRAM FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVG0GBV8AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















